4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-formyl-7-methoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-8-3-2-6(5-12)7-4-9(11(13)14)16-10(7)8/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZWKNQEWKZVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions to form the benzofuran ring . The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-Carboxy-7-methoxy-1-benzofuran-2-carboxylic acid.
Reduction: 4-Hydroxymethyl-7-methoxy-1-benzofuran-2-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Benzofuran Derivatives
Key Observations :
- Positional Effects: The formyl group at position 4 in the target compound distinguishes it from analogs like 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid, where bromine occupies position 3.
- Functional Group Diversity : Compared to 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid, the target compound’s formyl group offers a nucleophilic site for reactions such as condensation or Schiff base formation, enhancing its utility in synthetic chemistry .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The formyl group in the target compound increases polarity compared to bromo or methyl substituents, likely enhancing solubility in polar aprotic solvents like DMSO.
- Crystallographic data for analogs (e.g., ) reveal planar benzofuran cores with intermolecular hydrogen bonding involving carboxylic acid groups, suggesting similar solid-state behavior for the target compound .
Biological Activity
4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H8O5. It features a formyl group at the 4-position, a methoxy group at the 7-position, and a carboxylic acid group at the 2-position of the benzofuran ring. This unique structure suggests a potential for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The compound can undergo various chemical reactions, including oxidation and reduction. The oxidation of the formyl group can lead to the formation of different derivatives, which may exhibit distinct biological activities. For example, upon oxidation, it can yield 4-carboxy-7-methoxy-1-benzofuran-2-carboxylic acid, while reduction can produce 4-hydroxymethyl-7-methoxy-1-benzofuran-2-carboxylic acid .
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant cell growth inhibitory effects across various cancer cell lines. A study highlighted that similar benzofuran compounds showed promising antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 2.52 μM . These findings suggest that derivatives of this compound could be explored further for their potential in cancer therapy.
Table 1: Antiproliferative Activities of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9b | MCF-7 | NA |
| 9e | MDA-MB-231 | 2.52 ± 0.39 |
| 9f | MDA-MB-231 | 11.50 ± 1.05 |
The mechanism of action for these compounds often involves induction of apoptosis and cell cycle arrest. For instance, treatment with certain benzofuran derivatives led to an increase in sub-G1 phase cells, indicating enhanced apoptosis .
Antimicrobial Activity
In addition to anticancer properties, benzofuran derivatives have been investigated for their antimicrobial effects. The presence of functional groups such as methoxy and formyl may enhance their ability to inhibit bacterial growth. Preliminary studies suggest that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria .
The biological activity of benzofuran derivatives is attributed to their ability to interact with various cellular targets, leading to significant changes in cellular functions. They may affect key biochemical pathways involved in cell proliferation and apoptosis. For instance, inhibition of carbonic anhydrases has been linked to the antiproliferative effects observed in some benzofuran-based carboxylic acids .
Case Studies
One notable study synthesized a series of benzofuran derivatives and evaluated their biological activities. Among these, compounds demonstrated varying degrees of cytotoxicity against different cancer types, including leukemia and lung cancer . The results indicated that structural modifications could enhance biological activity significantly.
Table 2: Inhibition Rates of Compound 36 Across Cancer Cell Types
| Cancer Type | Inhibition Rate (%) |
|---|---|
| Leukemia K-562 | 56.84 |
| Non-small cell lung cancer NCI-H460 | 80.92 |
| Colon cancer HCT-116 | 72.14 |
| Melanoma LOX IMVI | 72.69 |
These findings reinforce the potential utility of this compound in developing new therapeutic agents targeting various cancers.
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling and storage of 4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid in laboratory settings?
- Methodological Answer : Due to incomplete toxicological and physicochemical data (e.g., melting point, solubility), handle the compound under fume hoods with PPE (gloves, lab coats, safety goggles) . Store in airtight containers away from ignition sources, as combustion may release toxic fumes . Follow first-aid measures for accidental exposure: rinse eyes/skin with water, provide fresh air for inhalation, and seek medical advice if symptoms persist .
Q. How can researchers synthesize this compound, and what purification techniques are effective?
- Methodological Answer : Analogous benzofuran derivatives are synthesized via alkaline hydrolysis of ester precursors (e.g., ethyl derivatives) followed by recrystallization . For purification, use column chromatography with gradients like petroleum ether/ethyl acetate (35:1 v/v) and solvent diffusion for crystallization . Monitor reaction progress via TLC or HPLC.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., antioxidant or anti-inflammatory potential)?
- Methodological Answer : Use the MTT assay ( ) for cytotoxicity screening. For antioxidant activity, employ DPPH radical scavenging or FRAP assays. Anti-inflammatory properties can be tested via COX-2 inhibition assays or TNF-α/IL-6 quantification in cell cultures . Prioritize cell lines with metabolic activity relevant to the target pathway (e.g., macrophages for inflammation).
Advanced Research Questions
Q. How can researchers address discrepancies in physicochemical data (e.g., solubility, stability) during experimental design?
- Methodological Answer : Characterize the compound using DSC for melting point analysis, NMR for structural confirmation, and HPLC for purity assessment. For solubility, perform gradient solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13) . Stability studies under varying temperatures and light conditions are critical for protocol reproducibility.
Q. What strategies mitigate risks when extrapolating biological activity data from structurally similar compounds?
- Methodological Answer : Compare the target compound’s substituents (e.g., formyl and methoxy groups) with analogs like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid ( ). Use molecular docking to predict binding affinities to target enzymes/receptors. Validate predictions with dose-response assays and negative controls .
Q. How should researchers design studies to resolve conflicting toxicity or ecotoxicity data?
- Methodological Answer : Conduct tiered toxicity testing:
- Acute toxicity : Use zebrafish embryos (OECD TG 236) or Daphnia magna for aquatic toxicity.
- Chronic toxicity : Apply mammalian cell lines (e.g., HepG2) with long-term exposure models.
- Ecotoxicology : Follow OECD guidelines for soil adsorption studies if environmental release is a concern . Cross-reference with structurally related compounds (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, ) to identify potential hazards.
Q. What advanced analytical techniques are critical for confirming structural integrity and reactivity in synthetic applications?
- Methodological Answer : Use single-crystal X-ray diffraction (as in ) for absolute structural confirmation. For reactivity analysis, employ LC-MS to track intermediate formation during synthesis. FTIR and Raman spectroscopy can identify functional groups (e.g., formyl, carboxylic acid) and monitor reaction progress .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s cytotoxicity in different cell lines?
- Methodological Answer : Assess cell line-specific metabolic pathways (e.g., cytochrome P450 activity) that may activate or detoxify the compound. Use impedance cardiography-derived viability metrics () to validate MTT assay results. Compare with structurally similar compounds (e.g., benzofuran-2-carboxamide derivatives, ) to identify substituent-specific effects .
Q. What methodologies resolve inconsistencies in reported synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
